molecular formula C6H4Cl2S B146521 3,4-Dichlorothiophenol CAS No. 5858-17-3

3,4-Dichlorothiophenol

Cat. No. B146521
CAS RN: 5858-17-3
M. Wt: 179.07 g/mol
InChI Key: HNJZDPKMMZXSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorothiophenol is a chemical compound that has been the subject of various studies due to its potential applications in different fields. While the provided papers do not directly discuss 3,4-Dichlorothiophenol, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of poly(3,4-dichloro)thiophene was achieved to obtain a light-conducting polymer with ideal properties. The process involved considerations of the π-conjugated structure and the polarity of the solvent used during the synthesis . Although this does not directly pertain to 3,4-Dichlorothiophenol, the methods and considerations could be analogous.

Molecular Structure Analysis

The molecular and electronic structure of compounds similar to 3,4-Dichlorothiophenol has been investigated using computational tools such as Gaussian 16W and density functional theory (DFT). Studies have focused on optimized geometrical properties, wave functional properties, and electron localization functions . These analyses are crucial for understanding the behavior and reactivity of such compounds.

Chemical Reactions Analysis

Chemical reactions involving related compounds have been studied, such as the synthesis of 3,4-methylenedioxyphenol through various reactions including cyclization and Friedel-Crafts reactions . These studies provide a foundation for understanding the types of chemical reactions that 3,4-Dichlorothiophenol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques like IR spectrum, 13C NMR, and TGA . These characterizations help in understanding the stability and reactivity of the compounds. Additionally, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis has been examined for its application in analyzing phenolic moieties in lignins . This could be relevant for the analysis of phenolic structures within 3,4-Dichlorothiophenol.

Relevant Case Studies

Case studies involving the use of computational methods to predict the biological and anticancer activities of compounds structurally similar to 3,4-Dichlorothiophenol have been performed. Molecular docking studies have been used to compute adsorption, metabolism, excretion, distribution, and toxicity . These studies are relevant as they provide a methodological framework that could be applied to 3,4-Dichlorothiophenol to predict its biological activities.

Scientific Research Applications

  • Detection of Alkylating Agents : 3,4-Dichlorothiophenol has been used as a trapping agent for the detection of indirect alkylating agents like nitrosamines, in the presence of rat liver microsomes. This method helps in identifying carcinogenic substances and is significant for cancer research (Preussmann, Arjungi, & Ebers, 1976).

  • Biodegradation of Phenolic Mixtures : Studies on biodegradation of phenolic mixtures in industrial effluents have included 3,4-Dichlorothiophenol. Understanding its behavior in such systems is crucial for environmental pollution control (Tomei & Annesini, 2008).

  • Chemical Behavior in Sediment-Water Systems : Research has been conducted on the behavior of 3,4-Dichlorothiophenol in lab sediment-water systems, which is important for assessing its environmental impact and stability in aquatic ecosystems (Heim, Schuphan, & Schmidt, 1994).

  • Catalytic Applications : The compound has been studied in the context of catalytic applications, such as in the reduction of nitrophenol and hydrodechlorination of chlorophenol, which are significant in industrial processes (Tian et al., 2018).

  • Photosolvolysis Research : Its behavior under photosolvolysis in water has been studied, offering insights into potential applications in photochemical reactions and environmental remediation (Miller et al., 1979).

  • Environmental Toxicology : In environmental toxicology, 3,4-Dichlorothiophenol is used as a reference compound for studying the effects of xenobiotics in freshwater ecosystems, particularly in artificial streams. This research aids in understanding the ecological impact of synthetic chemicals (Girling et al., 2000).

Safety And Hazards

3,4-Dichlorothiophenol should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

3,4-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJZDPKMMZXSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207292
Record name 3,4-Dichlorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorothiophenol

CAS RN

5858-17-3
Record name 3,4-Dichlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5858-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorothiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorobenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorothiophenol
Reactant of Route 2
Reactant of Route 2
3,4-Dichlorothiophenol
Reactant of Route 3
3,4-Dichlorothiophenol
Reactant of Route 4
Reactant of Route 4
3,4-Dichlorothiophenol
Reactant of Route 5
3,4-Dichlorothiophenol
Reactant of Route 6
3,4-Dichlorothiophenol

Citations

For This Compound
110
Citations
R Preussmann, KN Arjungi, G Ebers - Cancer Research, 1976 - AACR
A new method tor the detection of indirect alkylating agents, such as the nitrosamines, using 3,4-dichlorothiophenol as trapping agent in the presence of rat liver microsomes is reported. …
Number of citations: 23 aacrjournals.org
S Jew, B Park, D Lim, MG Kim, IK Chung, JH Kim… - Bioorganic & medicinal …, 2003 - Elsevier
Twenty-one pyridine-2-carboxylate derivatives were prepared by the coupling of 6-formyl-2-carboxylic acid with the corresponding phenol, thiophenol, and aniline, substituted with …
Number of citations: 47 www.sciencedirect.com
Y Ohashi, K Yamada, I Takemoto… - Biological and …, 2005 - jstage.jst.go.jp
MATERIALS AND METHODS Materials The microsome preparations from bacurovirus-infected insect cells expressing CYP2E1 and CYP1A2, which were coexpressed with NADPH-…
Number of citations: 36 www.jstage.jst.go.jp
T Schaefer, WJE Parr - Canadian Journal of Chemistry, 1979 - cdnsciencepub.com
Long-range spin–spin coupling constants between sulfhydryl protons and ring protons in some halothiophenol derivatives in CCl 4 solutions are reported. In contrast to the …
Number of citations: 7 cdnsciencepub.com
CJ Michejda, SR Koepke - IARC Scientific Publications, 1982 - europepmc.org
Ring closure of appropriately beta-substituted nitrosamines leads to the formation of dihydrooxadiazolium ions. These relatively stable, crystalline compounds react with nucleophiles, …
Number of citations: 5 europepmc.org
J Portig, G Noack, S Sodomann - … -SCHMIEDEBERGS ARCHIVES OF …, 1975 - hero.epa.gov
PESTAB. Rat liver supernatant has been shown (Portig et al., Naunyn-Schmiedeberg's Arch. Pharmacol. 279: 185; 1973) to slowly convert the alpha1-isomer of hexachlorocyclohexane …
Number of citations: 3 hero.epa.gov
PJ Marsden, EN Amick, FL Shore… - Journal of Agricultural …, 1986 - ACS Publications
In vivo incorporated bovine urine and adipose reference materials were prepared by oral administration of Lindane, 1, 2-dichlorobenzene, 2, 4-dichlorophenol, 1, 2, 3, 4-…
Number of citations: 2 pubs.acs.org
M Altarawneh, T Dar… - Journal of Chemical & …, 2012 - ACS Publications
Thermochemical parameters of the complete series of congeners of chlorinated thiophenols are derived based on the accurate chemistry model of CBS-QB3. The effect of the change in …
Number of citations: 17 pubs.acs.org
CT Bedford, MJ Crawford, DH Hutson - Chemosphere, 1975 - Elsevier
By Colin T. Bedford, Maureen J. Crawford and David H. Hutson Shell Research Ltd., Tunstall Laboratory, Sittingbourne Research Centre, Sittingbourne, Kent, England.(Received in UK …
Number of citations: 20 www.sciencedirect.com
JCC Pan - 1985 - search.proquest.com
The possibility of epoxides as metabolites of lindane,(gamma)-hexachlorocyclohexane, was investigated. Synthesis of epoxides of four primary metabolites of lindane namely (gamma)-…
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.